molecular formula C8H6N2O2S2 B8383744 Methyl 5-(thiophen-2-yl)-1,3,4-thiadiazole-2-carboxylate

Methyl 5-(thiophen-2-yl)-1,3,4-thiadiazole-2-carboxylate

Cat. No. B8383744
M. Wt: 226.3 g/mol
InChI Key: HPXIHWVIPHPVHO-UHFFFAOYSA-N
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Patent
US08987312B2

Procedure details

2-Thiophenecarboxylic acid hydrazide (200 mg, 1.4 mmol) and Et3N (392 μL, 2.8 mmol) were dissolved in CH2Cl2 (7 mL) and treated with methyl oxalyl chloride (130 μL, 1.4 mmol) dropwise at 0° C. The reaction mixture was warmed slowly to room temperature and stirred for 16 h before the solvent was removed in vacuo. The residue was dissolved in toluene (13 mL) and treated with recrystallized Lawesson's reagent (1.14 g, 2.1 mmol), and warmed at 110° C. for 6 h. Upon completion, the reaction mixture was diluted with EtOAc and washed with water, saturated aqueous NaHCO3 and saturated aqueous NaCl. The organic layer was dried over Na2SO4 and the solvent was removed under reduced pressure. Flash chromatography (SiO2, 3×18 cm, 25% EtOAc-hexanes) afforded the title compound (106 mg, 33%) as a yellow solid: 1H NMR (CDCl3, 500 MHz) δ 7.66 (dd, 1H, J=0.9, 3.7 Hz), 7.58 (dd, 1H, J=0.9, 5.1 Hz), 7.16 (dd, 1H, J=3.9, 4.8 Hz), 4.05 (s, 3H); 13C NMR (CDCl3, 150 MHz) δ 166.5, 159.2, 158.4, 131.5, 131.2, 131.17, 128.5, 53.9; HRMS-ESI-TOF m/z 226.9943 ([M+H]+, C8H6N2O2S2 requires 226.9943).
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
392 μL
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
[Compound]
Name
methyl oxalyl chloride
Quantity
130 μL
Type
reactant
Reaction Step Two
Quantity
1.14 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]([NH:8][NH2:9])=O.CCN(CC)CC.COC1C=CC(P2(SP(C3C=CC(OC)=CC=3)(=S)S2)=[S:26])=CC=1.C[CH2:40][O:41][C:42]([CH3:44])=[O:43]>C(Cl)Cl>[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]1[S:26][C:44]([C:42]([O:41][CH3:40])=[O:43])=[N:9][N:8]=1

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
S1C(=CC=C1)C(=O)NN
Name
Quantity
392 μL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
7 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
methyl oxalyl chloride
Quantity
130 μL
Type
reactant
Smiles
Step Three
Name
Quantity
1.14 g
Type
reactant
Smiles
COC=1C=CC(=CC1)P2(=S)SP(=S)(S2)C=3C=CC(=CC3)OC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 16 h before the solvent
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in toluene (13 mL)
TEMPERATURE
Type
TEMPERATURE
Details
warmed at 110° C. for 6 h
Duration
6 h
WASH
Type
WASH
Details
washed with water, saturated aqueous NaHCO3 and saturated aqueous NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 25%
Name
Type
product
Smiles
S1C(=CC=C1)C1=NN=C(S1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 106 mg
YIELD: PERCENTYIELD 33%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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